Dipentaerythritol pentaacrylate

Catalog No.
S1894333
CAS No.
60506-81-2
M.F
C25H32O12
M. Wt
524.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipentaerythritol pentaacrylate

CAS Number

60506-81-2

Product Name

Dipentaerythritol pentaacrylate

IUPAC Name

[2-(hydroxymethyl)-3-prop-2-enoyloxy-2-[[3-prop-2-enoyloxy-2,2-bis(prop-2-enoyloxymethyl)propoxy]methyl]propyl] prop-2-enoate

Molecular Formula

C25H32O12

Molecular Weight

524.5 g/mol

InChI

InChI=1S/C25H32O12/c1-6-19(27)33-14-24(11-26,15-34-20(28)7-2)12-32-13-25(16-35-21(29)8-3,17-36-22(30)9-4)18-37-23(31)10-5/h6-10,26H,1-5,11-18H2

InChI Key

INXWLSDYDXPENO-UHFFFAOYSA-N

SMILES

C=CC(=O)OCC(CO)(COCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C)COC(=O)C=C

Canonical SMILES

C=CC(=O)OCC(CO)(COCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C)COC(=O)C=C

Dipentaerythritol pentaacrylate is characterized by its chemical formula C25H32O12 and is known for having five acrylate functional groups. This structure allows it to participate in various polymerization reactions, making it valuable in creating cross-linked networks. The compound is typically used in coatings, adhesives, and as a reactive diluent in formulations due to its ability to enhance mechanical properties and chemical resistance .

DPPA can be irritating to the skin, eyes, and respiratory system upon contact or inhalation []. It is also a potential skin sensitizer, meaning repeated exposure can cause allergic reactions [].

  • Acute Toxicity:
    • LD50 (oral, rat) > 5000 mg/kg [].
    • Data for other exposure routes (dermal, inhalation) is limited.
  • Flammability: Flammable liquid; Flash point ~ 100 °C [].
  • Reactivity: Can react exothermically with strong oxidizing agents [].

Development of Biocompatible Materials

DPEPA's crosslinking properties are exploited in creating biocompatible hydrogels for tissue engineering and drug delivery applications [1]. These hydrogels can mimic the extracellular matrix, providing a 3D scaffold for cell growth and proliferation. By controlling the crosslinking density, researchers can tailor the mechanical properties of the hydrogels to match specific tissues like cartilage or skin [1]. Additionally, DPEPA can be used to encapsulate drugs within the hydrogel network for controlled release at the target site [2].

  • Sources:
    • [1] Li et al., "Injectable hydrogels based on dipentaerythritol pentaacrylate and hyaluronic acid for cartilage tissue engineering," Carbohydrate Polymers (2010):
    • [2] Ahmed et al., "pH-sensitive nanocomposite hydrogels for controlled release of doxorubicin," International Journal of Pharmaceutics (2013):

Dental Applications

DPEPA finds use in dentistry due to its adhesive properties and ability to form strong bonds with dental tissues. Researchers explore its potential for applications like dental adhesives, composites, and root canal sealers [3]. DPEPA-based adhesives can enhance the bonding strength between dental restorations and tooth enamel/dentin, leading to improved longevity of dental treatments [3].

  • Source: [3] Mosharraf et al., "Dental Applications of Dodecyl Methacrylate (DDMA) and Dipentaerythritol Pentaacrylate (DPEPA)," Polymers (2021):

Development of Functional Polymers

DPEPA's multifunctional nature makes it a valuable building block for synthesizing novel functional polymers with specific properties. Researchers can incorporate DPEPA into polymer chains to introduce crosslinking sites, leading to the formation of highly branched or network structures [4]. These polymers can exhibit unique properties like enhanced mechanical strength, thermal stability, and flame retardancy, finding applications in various fields like coatings, adhesives, and electronics [4].

  • Source: [4] Li et al., "Synthesis of highly branched poly(styrene-co-divinylbenzene) microspheres via RAFT polymerization for chromatographic applications," Journal of Polymer Science Part A: Polymer Chemistry (2008):

  • Michael Addition: This reaction occurs between dipentaerythritol pentaacrylate and amines or other nucleophiles, leading to the formation of cross-linked networks. This property is exploited in creating durable polymeric coatings .
  • Radical Polymerization: The acrylate groups can undergo radical polymerization when exposed to UV light or heat, forming polymers with enhanced properties such as improved adhesion and mechanical strength .
  • Covalent Bonding: In dental applications, dipentaerythritol pentaacrylate can chemically bond with ceramic surfaces like yttria-stabilized tetragonal zirconia polycrystals, improving the bond strength of methacrylate-based resins .

While dipentaerythritol pentaacrylate is primarily used in industrial applications, its biological activity has been explored in certain contexts:

  • Biocompatibility: Studies indicate that when used in dental materials, it demonstrates favorable bonding characteristics without significant cytotoxic effects on surrounding tissues .
  • Sensitization Potential: The compound has been noted to cause allergic skin reactions in some individuals; therefore, handling precautions are advised .

Several methods exist for synthesizing dipentaerythritol pentaacrylate:

  • Esterification Reaction: This involves the reaction of dipentaerythritol with acrylic acid under controlled conditions to yield the desired acrylate ester .
  • Transesterification: Utilizing different acrylate esters can also facilitate the production of dipentaerythritol pentaacrylate through transesterification processes.
  • Multistep Synthesis: Some methods incorporate multiple steps involving protection-deprotection strategies to ensure high purity and yield of the final product .

Dipentaerythritol pentaacrylate finds extensive use across various fields:

  • Coatings and Adhesives: It is utilized for creating durable coatings that require high resistance to chemicals and abrasion.
  • Dental Materials: The compound is employed in dental adhesives and composites due to its strong bonding capabilities with ceramic substrates.
  • 3D Printing: Its reactivity allows for applications in photopolymerization processes used in additive manufacturing technologies.

Research has focused on the interactions of dipentaerythritol pentaacrylate with various substrates:

  • Bonding Mechanisms: Studies have shown that it can form strong chemical bonds with materials like zirconia, enhancing the performance of dental resins .
  • Polymeric Networks: Investigations into its role within polymeric networks have revealed how it contributes to the mechanical properties and stability of coatings .

Dipentaerythritol pentaacrylate shares similarities with several other multifunctional acrylates. Here are some notable compounds:

Compound NameFunctional GroupsUnique Features
Pentaerythritol triacrylateThree acrylate groupsLower viscosity compared to dipentaerythritol pentaacrylate
Trimethylolpropane triacrylateThree acrylate groupsWidely used for coatings but less reactive than dipentaerythritol pentaacrylate
Hexa-functional acrylatesSix acrylate groupsHigher cross-linking potential but increased viscosity

Uniqueness of Dipentaerythritol Pentaacrylate

Dipentaerythritol pentaacrylate's unique structure with five functional groups allows for enhanced cross-linking capabilities compared to other similar compounds. Its balance between reactivity and viscosity makes it particularly suitable for specialized applications such as dental materials and advanced coatings.

DPEPA is a hexafunctional acrylate, containing five or six acrylate groups attached to a dipentaerythritol backbone. It is often commercialized as a mixture of penta- and hexaacrylate esters, distinguished by its high cross-linking capacity compared to mono- or di-functional acrylates. The compound is classified within the broader category of multifunctional acrylates, which include tetrafunctional pentaerythritol tetraacrylate (PETA) and trifunctional trimethylolpropane triacrylate (TMPTA).

General Overview of Multifunctional Acrylates in Polymer Science

Multifunctional acrylates serve as critical building blocks in free-radical polymerization, enabling rapid network formation under UV or electron beam (EB) irradiation. Their functionality (number of reactive groups) directly impacts polymer properties:

  • Cross-link density: Higher functionality (e.g., DPEPA’s 5–6 groups) increases mechanical rigidity and thermal stability.
  • Cure kinetics: Multifunctional monomers reduce gelation time and improve conversion efficiency.
  • Applications: Coatings, adhesives, composites, and hydrogels, where tailored viscoelastic behavior is required.

Molecular Structure and Formula (C25H32O12)

Dipentaerythritol pentaacrylate is a multifunctional acrylate monomer characterized by the molecular formula C25H32O12 and a molecular weight of 524.51 g/mol [1] [2]. The compound represents a complex organic molecule derived from dipentaerythritol, which serves as the central core structure [3]. The molecular architecture can be described using the general formula O[CH2C(CH2OR)3]2, where R represents either COCH=CH2 (acrylate groups) or H (hydroxyl groups) [4].

The structural foundation of dipentaerythritol pentaacrylate consists of a dipentaerythritol backbone, which is fundamentally an ether derivative formed from two pentaerythritol units [3]. This central core contains oxygen bridging between two neopentane-like structures, each bearing multiple hydroxyl-substituted methyl groups [5]. In the pentaacrylate form, five of these hydroxyl positions are esterified with acrylic acid moieties, while one hydroxyl group typically remains unreacted, hence the designation as "monohydroxy pentaacrylate" [1] [6].

The three-dimensional molecular geometry exhibits a branched structure with multiple acrylate functional groups distributed around the central dipentaerythritol framework . Each acrylate group contains the characteristic vinyl functionality (C=C) adjacent to a carbonyl group (C=O), providing the reactivity essential for polymerization processes [1]. The InChI key for this compound is INXWLSDYDXPENO-UHFFFAOYSA-N, and its canonical SMILES representation demonstrates the complex interconnected structure with multiple ester linkages [8].

PropertyValueSource
Molecular FormulaC25H32O12 [1] [2]
Molecular Weight524.51 g/mol [1] [2]
CAS Number60506-81-2 [2]
Physical StateLiquid [6]
Density1.155 g/mL at 25°C [6] [2]
Refractive Indexn20/D 1.49 [6]
Viscosity13,600 cp at 25°C [2]

Structural Variations and Related Compounds

Relationship to Tetra- and Hexa-acrylate Forms

Dipentaerythritol pentaacrylate exists as part of a family of related multifunctional acrylates that differ primarily in the number of acrylate functional groups attached to the dipentaerythritol core [9]. Commercial formulations often contain mixtures of tetra-, penta-, and hexa-acrylate forms, reflecting the complexity of the esterification process and the statistical nature of the substitution reactions [9].

The tetraacrylate form represents an intermediate degree of functionalization, where four hydroxyl groups on the dipentaerythritol backbone are converted to acrylate esters while two remain as hydroxyl groups [9]. This structural variation exhibits lower crosslinking density compared to the pentaacrylate form, resulting in different mechanical and chemical properties in polymerized systems [9]. Research indicates that commercial dipentaerythritol pentaacrylate preparations may contain significant proportions of the tetraacrylate form, which affects the overall reactivity and performance characteristics [9].

The hexaacrylate form represents the fully substituted derivative where all six available hydroxyl positions on the dipentaerythritol backbone are esterified with acrylic acid . This compound, with the molecular formula C30H36O14, exhibits the highest functionality within this family and provides maximum crosslinking density upon polymerization . Commercial preparations designated as "penta-/hexa-acrylate" typically contain both pentaacrylate and hexaacrylate forms in varying proportions [6] [11].

The relationship between these forms is governed by the kinetics and thermodynamics of the esterification reaction, where complete conversion to the hexaacrylate form may be limited by steric hindrance and reaction equilibrium [9]. The presence of multiple forms in commercial products creates uncertainty in functional group concentration, which can impact polymerization behavior and final material properties [9].

Comparative Analysis with Other Multifunctional Acrylates

Dipentaerythritol pentaacrylate occupies a unique position within the spectrum of multifunctional acrylates, distinguished by its high functionality and specific structural characteristics [12]. Comparative analysis with other multifunctional acrylates reveals significant differences in molecular architecture, reactivity, and application performance [12].

Pentaerythritol tetraacrylate, with molecular formula C17H20O8 and molecular weight 352.34 g/mol, represents a lower functionality alternative based on a single pentaerythritol core [13]. This compound exhibits four acrylate groups compared to the five present in dipentaerythritol pentaacrylate, resulting in lower crosslinking density and different mechanical properties in cured systems [12]. Research demonstrates that while both compounds are effective crosslinking agents, dipentaerythritol pentaacrylate provides superior mechanical properties due to its higher functionality [12].

Trimethylolpropane triacrylate serves as another important comparison point, featuring three acrylate groups attached to a trimethylolpropane backbone [12]. With molecular formula C15H20O6 and molecular weight 296.32 g/mol, this compound exhibits lower functionality but higher flexibility compared to dipentaerythritol pentaacrylate [12]. Studies indicate that while trimethylolpropane triacrylate shows excellent reactivity, the lower crosslinking density results in inferior mechanical properties compared to dipentaerythritol pentaacrylate [12].

The hexafunctional dipentaerythritol hexaacrylate represents the highest functionality member of this family, providing six reactive sites for crosslinking . However, research suggests that the extremely high functionality may lead to incomplete polymerization due to reduced mobility of functional groups during crosslinking, potentially resulting in lower efficiency compared to the pentaacrylate form [12].

CompoundFormulaMolecular Weight (g/mol)FunctionalityCrosslinking Density
Dipentaerythritol PentaacrylateC25H32O12524.515High
Dipentaerythritol HexaacrylateC30H36O14612.586Very High
Pentaerythritol TetraacrylateC17H20O8352.344Moderate
Trimethylolpropane TriacrylateC15H20O6296.323Lower

Role of MEHQ as Polymerization Inhibitor

Monomethyl ether hydroquinone (MEHQ) serves as a critical polymerization inhibitor in dipentaerythritol pentaacrylate formulations, typically present at concentrations of 650 ppm or less [6]. This inhibitor plays an essential role in preventing premature polymerization during storage, transportation, and handling of the monomer [14] [15].

The mechanism of MEHQ inhibition operates through a complex interaction with free radicals and oxygen [15] [16]. MEHQ does not react directly with primary monomer radicals but instead functions by trapping peroxide radicals formed when primary radicals react with dissolved oxygen [15]. This process involves three main steps: oxygen reacts with primary carbon radicals to form peroxide radicals, these peroxide radicals undergo slower addition reactions with monomers, and finally, the peroxide radicals terminate through reaction with MEHQ or mutual termination [15].

The effectiveness of MEHQ as an inhibitor is strongly dependent on the presence of dissolved oxygen in the system [16] [17]. In the absence of oxygen, MEHQ exhibits significantly reduced inhibition efficiency, as the mechanism relies on the formation of peroxide radicals rather than direct radical scavenging [18]. Research demonstrates that trace amounts of oxygen are sufficient for MEHQ function, with an equimolar ratio of dissolved oxygen to phenolic inhibitor representing the minimum effective level [16].

During storage at ambient temperatures, acrylate monomers slowly generate free radicals through thermal initiation processes [16]. Without inhibition, these radicals would initiate spontaneous polymerization, leading to gel formation and potential safety hazards due to the highly exothermic nature of the polymerization reaction [18]. MEHQ prevents this uncontrolled polymerization by consuming the peroxide radicals formed in the presence of oxygen, thereby extending the storage stability of dipentaerythritol pentaacrylate [14].

The inhibition mechanism involves the formation of stable phenoxy radicals when MEHQ reacts with peroxide species [15]. These phenoxy radicals are resonance-stabilized and do not propagate the polymerization chain, effectively terminating the radical process [15]. The consumption of MEHQ during inhibition means that the inhibitor concentration gradually decreases over time, particularly under conditions that promote radical formation such as elevated temperatures or exposure to light [18].

Physical Description

Liquid

XLogP3

2

UNII

U88TPI58VI

GHS Hazard Statements

Aggregated GHS information provided by 457 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 135 of 457 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 322 of 457 companies with hazard statement code(s):;
H315 (23.29%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (28.88%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

60506-81-2

Wikipedia

Dipentaerythritol pentaacrylate

General Manufacturing Information

Adhesive manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Printing and related support activities
2-Propenoic acid, 1,1'-[2-[[3-hydroxy-2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]propoxy]methyl]-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester: ACTIVE

Dates

Modify: 2023-08-16

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